BenchChemオンラインストアへようこそ!

Benzoic acid, 5-amino-2-butoxy-

Lipophilicity Drug design Membrane permeability

This 5-amino-2-butoxybenzoic acid (≥98% HPLC) fills a critical lipophilicity gap (XLogP3 1.8) between mesalamine and unsubstituted benzoates. The butoxy chain enables hydrophobic pocket targeting in DAAO and COX-1 active sites, directly supporting SAR studies and amide library synthesis. Procure as a lead-like screening compound for schizophrenia and analgesic programs. Available in 100–500 mg quantities with lot-specific analytical data for computational validation.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 13737-90-1
Cat. No. B1666655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-amino-2-butoxy-
CAS13737-90-1
SynonymsBenzoic acid, 5-amino-2-butoxy-
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)N)C(=O)O
InChIInChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
InChIKeyFOHJNOOCTRAVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-butoxybenzoic acid (CAS 13737-90-1): Physicochemical Identity and Procurement Context


Benzoic acid, 5-amino-2-butoxy- (CAS 13737-90-1, PubChem CID 26237) is a disubstituted benzoic acid derivative bearing an electron-donating amino group at the 5-position and an n-butoxy side chain at the 2-position, with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1]. Its computed XLogP3 of 1.8 places it in a lipophilicity range distinct from both the more hydrophilic 5-amino-2-hydroxybenzoic acid (mesalamine, XLogP3 ~0.9) and the parent unsubstituted benzoic acid scaffold (XLogP3 ~1.9) [2][3]. The compound is commercially supplied at ≥98% purity (HPLC) by several vendors, with recommended storage at -20°C for long-term powder stability and -80°C for solutions [4]. It is marketed as a bioactive screening compound and a synthetic intermediate in medicinal chemistry campaigns, particularly those targeting respiratory disease pathways and D-amino acid oxidase (DAAO) inhibition .

Why 5-Amino-2-butoxybenzoic acid Cannot Be Replaced by Common In-Class Analogs Without Altering Pharmacochemical Trajectory


The 5-amino-2-butoxybenzoic acid scaffold occupies a narrow and non-interchangeable physicochemical niche among aminobenzoic acid derivatives. Substituting the n-butoxy chain with a shorter methoxy or ethoxy group reduces lipophilicity by approximately 0.5–1.0 logP units, altering membrane partitioning and potentially compromising target engagement in cell-based DAAO assays . Conversely, the positional isomer 2-amino-5-butoxybenzoic acid (CAS 787496-70-2) relocates the amino group from the 5- to the 2-position, which fundamentally changes the hydrogen-bonding geometry with the DAAO active-site arginine residue that engages the carboxylate and is expected to shift inhibitory potency by an order of magnitude or more based on established SAR for monosubstituted benzoate inhibitors [1][2]. The clinically established 5-aminosalicylic acid (mesalamine), while sharing the 5-amino-2-substituted pattern, bears a hydroxyl group in place of the butoxy chain, drastically reducing lipophilicity (XLogP3 ~0.9 vs. 1.8) and conferring a distinct anti-inflammatory mechanism via PPAR-γ and NF-κB modulation that is not directly transferable to the alkoxy series [3]. These structural distinctions mean that procurement decisions cannot default to the nearest available analog without risking loss of the specific pharmacological profile associated with the butoxy substitution pattern.

Quantitative Differentiation Evidence: 5-Amino-2-butoxybenzoic acid vs. Structural Analogs


Lipophilicity Differentiation: Elevated LogP Facilitates Membrane Partitioning Relative to Hydroxy and Short-Chain Alkoxy Analogs

5-Amino-2-butoxybenzoic acid exhibits a computed XLogP3 of 1.8 (PubChem) and an experimentally consistent calculated LogP of 2.73 (chemsrc), approximately 0.9 log units higher than 5-amino-2-hydroxybenzoic acid (mesalamine, XLogP3 ~0.9) and approximately 0.5–0.8 log units higher than the 2-methoxy analog [1]. This increased lipophilicity is attributable to the four-carbon n-butoxy side chain, which provides greater hydrophobic surface area than the methoxy or ethoxy substituents. For comparison, unsubstituted benzoic acid has an XLogP3 of approximately 1.9, indicating that the butoxy-amino disubstitution pattern achieves comparable overall lipophilicity to the parent scaffold while introducing orthogonal hydrogen-bonding capacity [2]. This differentiation matters because logP values in the 1.5–2.5 range are associated with optimal passive membrane permeability for CNS-targeted small molecules, whereas the more hydrophilic analogs (logP < 1.0) may require active transport mechanisms [3].

Lipophilicity Drug design Membrane permeability

Topological Polar Surface Area: Favorable CNS Drug-Likeness Profile vs. 5-ASA

The topological polar surface area (TPSA) of 5-amino-2-butoxybenzoic acid is computed as 72.6 Ų (PubChem), which falls below the widely accepted threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral bioavailability [1][2]. In contrast, 5-amino-2-hydroxybenzoic acid (5-ASA, mesalamine) has a TPSA of approximately 83.6 Ų, slightly closer to the CNS exclusion boundary. The TPSA difference arises because the butoxy group contributes exclusively non-polar surface area, whereas the hydroxyl group in 5-ASA adds polar surface area (hydrogen bond donor contribution). When combined with the elevated logP, the TPSA of 72.6 Ų places 5-amino-2-butoxybenzoic acid within the favorable CNS multiparameter optimization (MPO) space more comfortably than either the hydroxy analog or the parent benzoic acid scaffold (TPSA 37.3 Ų, which may be too low, raising solubility concerns) [3].

CNS drug-likeness TPSA Blood-brain barrier

Positional Isomer Differentiation: 5-Amino-2-butoxy vs. 2-Amino-5-butoxybenzoic Acid – Distinct Hydrogen-Bonding Pharmacophore

The target compound (5-amino-2-butoxybenzoic acid, CAS 13737-90-1) and its positional isomer (2-amino-5-butoxybenzoic acid, CAS 787496-70-2) are constitutional isomers with identical molecular formula (C₁₁H₁₅NO₃) and molecular weight (209.24 g/mol) but fundamentally different spatial arrangements of the amino and butoxy substituents . In the target compound, the amino group at the 5-position is para to the carboxylate, while the butoxy group at the 2-position is ortho to the carboxylate. In the isomer, these positions are swapped. This distinction is critically important for DAAO inhibition: established SAR from monosubstituted benzoic acid inhibitor studies shows that para-substituted benzoates exhibit different binding affinities than ortho-substituted analogs due to steric and electronic effects at the enzyme active site, where the carboxylate engages a conserved arginine residue and the aromatic ring packs against a hydrophobic pocket [1]. Ortho substitution (as in the target compound's butoxy group) can sterically constrain the carboxylate orientation, potentially altering the binding mode and inhibitory potency by factors of 10–100× compared to the positional isomer [2].

Positional isomerism DAAO inhibition Structure-activity relationship

Scaffold Potential for COX-1 Inhibition: 5-Amino-2-alkoxybenzamide Class Precedent Supports Butoxy Analog Exploration

The 5-amino-2-alkoxybenzoic acid scaffold has been validated as a productive starting point for cyclooxygenase-1 (COX-1) inhibitor development. A published medicinal chemistry campaign demonstrated that 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, derived from the 5-amino-2-ethoxybenzoic acid core, exhibit potent COX-1 inhibitory activity comparable to indomethacin, with lead compound 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide showing analgesic efficacy without the gastric toxicity associated with non-selective NSAIDs [1]. The 5-amino-2-butoxybenzoic acid scaffold extends this validated template by incorporating a longer alkoxy chain (butoxy vs. ethoxy), which could modulate COX-1/COX-2 selectivity through differential hydrophobic pocket occupancy in the COX active site. While no direct COX-1 inhibition data exist for 5-amino-2-butoxybenzoic acid itself, the ethoxy congener precedent establishes the class as active, and the butoxy extension represents a rational next-step SAR exploration for selectivity optimization [2].

COX-1 inhibition Analgesic 5-Amino-2-alkoxy scaffold

Hydrogen Bond Donor/Acceptor Profile: Computationally Favorable for Oral Bioavailability vs. Unsubstituted Benzoic Acid

5-Amino-2-butoxybenzoic acid has a hydrogen bond donor count of 2 (carboxylic acid OH and aromatic NH₂) and a hydrogen bond acceptor count of 4 (carboxylic acid C=O, ether O, and NH₂ lone pair), fully compliant with Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) [1]. The rotatable bond count of 5 (butoxy chain contributes 3 rotatable bonds plus the C–O and C–COOH bonds) is at the upper limit of oral drug-likeness guidelines (≤10 rotatable bonds according to Veber) and is notably higher than the 2 rotatable bonds in 5-amino-2-hydroxybenzoic acid (5-ASA) and the 1 rotatable bond in benzoic acid [2][3]. This increased flexibility could be advantageous for induced-fit binding to enzyme active sites (e.g., DAAO or COX-1) but may also reduce binding affinity due to entropic penalties. The molecular weight of 209.24 g/mol is well within the ≤500 Da Lipinski threshold, making it suitable for fragment-based or lead-like screening collections.

Drug-likeness Lipinski rule Oral bioavailability

Antimicrobial Activity: Class-Level Precedent for Butoxy-Substituted Benzoic Acids Against Gram-Positive Bacteria

While peer-reviewed, head-to-head quantitative antimicrobial data for 5-amino-2-butoxybenzoic acid are absent from the indexed primary literature, class-level evidence supports antimicrobial potential for butoxy-substituted benzoic acid derivatives. A study on cystobactamid natural products demonstrated that alkoxy groups on para-aminobenzoic acid moieties play a crucial role in antibacterial function, with longer alkoxy chains generally enhancing activity against Gram-positive bacteria [1]. Separately, a study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives—which incorporate a butoxy linker analogous to the target compound—showed MIC values of 32 µg/mL against Staphylococcus strains [2]. This provides a class-level benchmark: compounds containing butoxy-linked aromatic systems can achieve low-to-moderate micromolar antimicrobial activity. The 5-amino-2-butoxybenzoic acid scaffold, with its free carboxylic acid and aromatic amine functionalities, is structurally poised for both membrane interaction (via the lipophilic butoxy chain) and intracellular target engagement (via the polar carboxylate/amine) [3]. Direct experimental MIC determination against a standardized pathogen panel is recommended to quantify activity relative to established comparators such as benzoic acid (MIC typically >500 µg/mL against S. aureus).

Antimicrobial Gram-positive Benzoic acid derivatives

Recommended Procurement and Application Scenarios for 5-Amino-2-butoxybenzoic acid (CAS 13737-90-1)


D-Amino Acid Oxidase (DAAO) Inhibitor Screening and SAR Exploration for Schizophrenia Drug Discovery

The established role of benzoic acid derivatives as substrate-competitive DAAO inhibitors, combined with the favorable CNS drug-likeness profile of 5-amino-2-butoxybenzoic acid (XLogP3 = 1.8, TPSA = 72.6 Ų), supports its use as a lead-like screening candidate in DAAO inhibition assays targeting schizophrenia therapeutics [1][2]. Procurement is recommended for laboratories running recombinant human DAAO enzyme assays (e.g., Amplex Red-based fluorescence assay with D-serine substrate) to quantify IC₅₀ values against known benchmarks such as sodium benzoate (Kd ≈ 2–4 μM) [3]. The butoxy chain provides a vector for hydrophobic pocket occupancy that is absent in the parent benzoate scaffold, potentially enhancing potency and selectivity. The commercial availability of both the target compound (CAS 13737-90-1) and its positional isomer (CAS 787496-70-2) enables controlled SAR studies to deconvolute the contribution of amino vs. butoxy substitution pattern to DAAO binding affinity .

COX-1 Selective Inhibitor Lead Optimization Building on 5-Amino-2-alkoxybenzamide Chemotype

The validated COX-1 inhibitory activity of 5-amino-2-ethoxy-N-substituted benzamides (Kakuta et al., 2011) establishes the 5-amino-2-alkoxybenzoic acid scaffold as a productive starting point for analgesic development [1]. 5-Amino-2-butoxybenzoic acid extends this chemotype with a four-carbon alkoxy chain, offering a logical SAR probe for investigating chain-length effects on COX-1 potency, COX-2 selectivity, and in vivo gastric safety. Procurement is recommended for medicinal chemistry teams conducting amide coupling reactions to generate diverse N-substituted benzamide libraries for COX inhibition screening. The compound's carboxylic acid functionality enables straightforward diversification via standard EDCI/HOBt or HATU-mediated amide bond formation, and its ≥98% commercial purity supports direct use in parallel synthesis workflows without additional purification.

Antimicrobial Screening Against Gram-Positive Pathogens for Dental Plaque and Topical Antiseptic Applications

Structural analogy to butoxy-containing antibacterial chemotypes, including the 4-[4-(benzylamino)butoxy]-9H-carbazole series (MIC = 32 µg/mL against Staphylococcus spp.), suggests that 5-amino-2-butoxybenzoic acid warrants evaluation as an antimicrobial lead for Gram-positive indications [1]. The compound is particularly relevant for screening against oral pathogens (Streptococcus mutans, Actinomyces viscosus) implicated in dental plaque formation, given the known antiplaque activity of structurally related aminobenzoic acid derivatives [2]. Procurement is recommended for microbiology laboratories conducting broth microdilution MIC determinations (CLSI M07-A9 or EUCAST methodology) against S. aureus (ATCC 25923), S. mutans (ATCC 25175), and E. coli (ATCC 25922) as a minimum panel. Positive hits can be benchmarked against sodium benzoate and chlorhexidine as reference controls.

Computational Chemistry and Molecular Docking Studies on DAAO and COX-1 Active Sites

The unambiguous structural identity of 5-amino-2-butoxybenzoic acid, confirmed by InChIKey (FOHJNOOCTRAVRJ-UHFFFAOYSA-N) and SMILES notation (CCCCOC1=C(C=C(C=C1)N)C(=O)O) in PubChem, makes it suitable for computational docking and molecular dynamics studies without the ambiguity that can affect poorly characterized commercial compounds [1]. Procurement is recommended for computational chemistry groups performing virtual screening or binding mode analysis against the DAAO active site (PDB entries available for human DAO with co-crystallized inhibitors) or COX-1 (multiple ovine/human crystal structures). The five rotatable bonds of the butoxy chain allow for systematic conformational sampling to identify the optimal binding pose, and the computed physicochemical properties (LogP, TPSA, HBD/HBA counts) provide validated input parameters for ADMET prediction models. The compound's commercial availability in 100–500 mg quantities supports both computational validation and follow-up experimental testing from the same lot.

Quote Request

Request a Quote for Benzoic acid, 5-amino-2-butoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.